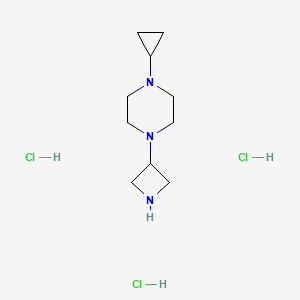

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis

The molecular structure of azetidine is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom . The exact structure of “1-(Azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride” would depend on the specific arrangement of these atoms and the attached cyclopropylpiperazine group.Chemical Reactions Analysis

Azetidines can participate in a variety of chemical reactions. For example, they can be alkylated via in situ generated bis-triflates of 2-substituted-1,3-propanediols . They can also undergo aza-Michael addition with NH-heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride, it is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Medicinal Chemistry

1-(Azetidin-3-yl)-4-cyclopropylpiperazine; trihydrochloride, a compound related to azetidinone and piperazine structures, has been explored in various scientific research contexts, particularly in the field of medicinal chemistry.

Enzyme Inhibition : A study described the synthesis of L-694,458, an inhibitor of human leukocyte elastase, which is a crucial enzyme in inflammatory responses. This synthesis involved key intermediates related to the azetidinone and piperazine classes (Cvetovich et al., 1996).

Antibacterial Properties : Compounds containing azetidinone structures have shown significant antibacterial activity against various bacteria and fungi, as demonstrated in research synthesizing new azetidinone derivatives (Mohite & Bhaskar, 2011).

Cancer Cell Research : Studies involving piperazine clubbed with 2-azetidinone derivatives indicated anti-cancer activities and apoptosis induction in different types of cancer cells, including cervical cancer cells (Khanam et al., 2018).

Synthesis of Azetidinone Derivatives

Novel Synthesis Methods : Research has focused on developing novel methods for synthesizing azetidinone derivatives, which are relevant to the compound . For example, a study described an efficient synthesis method for 1,4-diaryl-2-azetidinones with potential antimicrobial activity (Güner et al., 2000).

Antidepressant and Nootropic Agents : Azetidinones have been synthesized and evaluated as potential antidepressant and nootropic agents. This emphasizes the neurological applications of compounds structurally related to azetidinones (Thomas et al., 2016).

Antitubercular Agents : The synthesis and evaluation of azetidinone analogues, including those incorporating triazole, have demonstrated anti-tubercular activity, highlighting their potential in combating infectious diseases (Thomas, George, & Harindran, 2014).

Advanced Synthesis Techniques and Molecular Studies

Microwave-Assisted Synthesis : Advances in the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, have been made using microwave-assisted methods. This demonstrates the ongoing innovation in the field of chemical synthesis (Mistry & Desai, 2006).

Crystal Structure Analysis : The study of the crystal and molecular structure of related compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, contributes to a deeper understanding of the chemical properties and potential applications of azetidinone derivatives (Ramakumar, Venkatesan, & Rao, 1977).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “1-(Azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride” would depend on its specific properties and potential applications. Given the wide range of biological activities exhibited by azetidine derivatives , it’s possible that this compound could have interesting biological properties worth exploring.

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.3ClH/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10;;;/h9-11H,1-8H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLZFDLLRPMTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3CNC3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2842200.png)

![N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2842203.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842212.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2842214.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)

![4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842220.png)